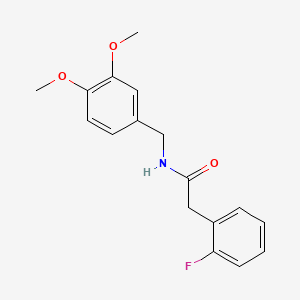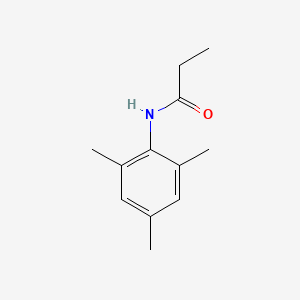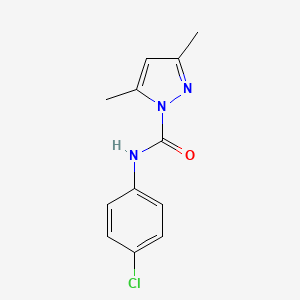
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, commonly known as CPPC, is a chemical compound with various scientific research applications. It is a member of the pyrazole family and is synthesized through a multi-step process. CPPC has been found to have a significant impact on the biochemical and physiological processes of the body, making it a valuable tool for research purposes. In
Mécanisme D'action
CPPC exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, CPPC reduces inflammation and pain. NF-κB is a transcription factor that is involved in the regulation of genes that play a role in inflammation and immune response. By downregulating the NF-κB pathway, CPPC reduces inflammation and immune response.
Biochemical and Physiological Effects:
CPPC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which play a role in inflammation and pain. CPPC has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CPPC has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have significant effects on biochemical and physiological processes, making it a valuable tool for research in the fields of cancer, inflammation, and pain. However, there are also limitations to the use of CPPC in lab experiments. Its effects may vary depending on the cell type and experimental conditions. Additionally, its mechanism of action may not be fully understood, leading to potential complications in interpreting experimental results.
Orientations Futures
There are several future directions for research on CPPC. One direction is the development of new drugs based on the structure of CPPC. Another direction is the investigation of the effects of CPPC on other biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of CPPC and its potential limitations as a research tool.
Conclusion:
In conclusion, CPPC is a valuable tool for scientific research with various applications in the fields of cancer, inflammation, and pain. Its synthesis method is relatively simple, and it has been shown to have significant effects on biochemical and physiological processes. CPPC exerts its effects through the inhibition of COX-2 and the downregulation of the NF-κB pathway. While there are limitations to its use in lab experiments, there are also several future directions for research on CPPC, including the development of new drugs and further investigation of its effects on other biochemical and physiological processes.
Méthodes De Synthèse
CPPC is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting product is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form CPPC. The purity of CPPC can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
CPPC has various scientific research applications, including its use as a pharmaceutical intermediate, a reference standard, and a research tool. It has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a valuable tool for cancer, inflammation, and pain research. CPPC has also been used in the development of new drugs and as a reference standard for the analysis of related compounds.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWBSDPFJSOINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354884 | |
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
CAS RN |
70584-44-0 | |
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



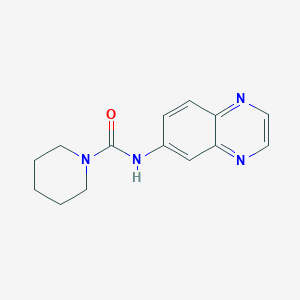
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
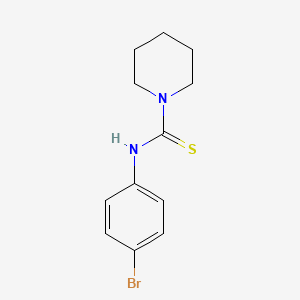
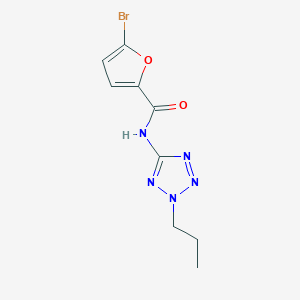

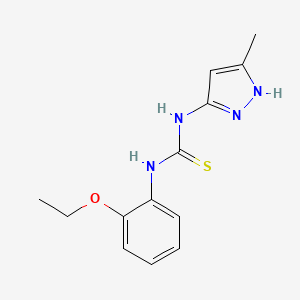
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
